molecular formula C12H12O5 B1622628 (4-acetyl-2-acetyloxyphenyl) acetate CAS No. 72712-21-1

(4-acetyl-2-acetyloxyphenyl) acetate

Cat. No.: B1622628
CAS No.: 72712-21-1
M. Wt: 236.22 g/mol
InChI Key: DBRDKWNUFUAJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Acetylated Aromatic Compound Research

Acetylated aromatic compounds, which include molecules like (4-acetyl-2-acetyloxyphenyl) acetate (B1210297), are fundamental in the field of organic synthesis. The acetylation of aromatic rings is a classic example of an electrophilic aromatic substitution reaction, a cornerstone of organic chemistry. researchgate.netnih.gov The presence of acetyl groups can influence the electronic properties of the aromatic ring, affecting its reactivity in subsequent chemical transformations. researchgate.net

Research into acetylated aromatic compounds often focuses on developing efficient and selective synthesis methods. nih.gov For instance, the Friedel-Crafts acylation is a common method for introducing an acetyl group onto an aromatic ring, though it often requires the use of Lewis acid catalysts. nih.gov The study of these reactions provides insights into reaction mechanisms and the directing effects of various substituents.

Theoretical Frameworks for Ester Chemistry in Complex Molecular Systems

Esters are a fundamental functional group in organic chemistry, formed from the reaction of an acid and an alcohol. researchgate.net The chemistry of esters in complex molecules like (4-acetyl-2-acetyloxyphenyl) acetate is governed by several theoretical principles. The presence of multiple ester groups and an acetyl ketone functionality on a single phenyl ring leads to a complex interplay of electronic and steric effects.

The reactivity of the ester groups, for example, in hydrolysis or transesterification reactions, is influenced by the electronic nature of the phenyl ring. nih.gov Electron-withdrawing groups, such as the acetyl group, can affect the stability of reaction intermediates and transition states. Computational studies on simpler phenyl acetates have been used to predict reaction pathways and understand the energetics of these transformations. These theoretical models provide a framework for understanding the behavior of more complex, multi-substituted systems.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive experimental data for this specific compound is not widely available in published literature, its fundamental properties can be characterized through its chemical identifiers and computed data.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem nih.gov
CAS Number 72712-21-1PubChem nih.gov
Molecular Formula C₁₂H₁₂O₅PubChem nih.gov
Molecular Weight 236.22 g/mol PubChem nih.gov
SMILES CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC(=O)CPubChem nih.gov
InChIKey DBRDKWNUFUAJKH-UHFFFAOYSA-NPubChem nih.gov

Synthesis and Research Findings

Detailed experimental studies focused solely on this compound are limited in publicly accessible scientific literature. However, its synthesis can be inferred from established methods for the preparation of similar compounds. A plausible synthetic route would involve the diacetylation of a corresponding dihydroxyacetophenone precursor, namely 3',4'-dihydroxyacetophenone (B73281) (4-acetylcatechol).

The acetylation of catechols (1,2-dihydroxybenzenes) is a known transformation, often carried out using acetic anhydride (B1165640) in the presence of a base or an acid catalyst to yield the diacetate product. researchgate.net The reaction proceeds through the esterification of both hydroxyl groups.

While specific research findings on this compound are scarce, the broader class of diacetoxyacetophenones has been investigated. For example, the synthesis of 3,5-diacetoxyacetophenone has been detailed in patent literature, involving the acylation of 3,5-dihydroxybenzoic acid, followed by conversion to the acid chloride and subsequent reaction with a Grignard reagent. This highlights the synthetic accessibility of such di-esterified acetophenone (B1666503) structures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-acetyl-2-acetyloxyphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-7(13)10-4-5-11(16-8(2)14)12(6-10)17-9(3)15/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRDKWNUFUAJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397381
Record name Acetic acid 2-acetoxy-5-acetyl-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72712-21-1
Record name Acetic acid 2-acetoxy-5-acetyl-phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Reaction Mechanisms and Transformation Studies of 4 Acetyl 2 Acetyloxyphenyl Acetate

Mechanistic Investigations of Hydrolytic Pathways

The hydrolysis of (4-acetyl-2-acetyloxyphenyl) acetate (B1210297) involves the cleavage of its two ester groups, a reaction of fundamental importance in organic chemistry and biochemistry. The mechanism of this nucleophilic substitution can proceed via different pathways depending on the reaction conditions, primarily the pH of the medium. The core of the mechanism involves a nucleophilic attack on the electron-deficient carbonyl carbon of the acetyl groups.

Under basic or alkaline conditions, the hydrolysis is typically initiated by a hydroxide (B78521) ion (OH⁻), a strong nucleophile. The hydroxide ion directly attacks the carbonyl carbon of an ester group, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and subsequently collapses, expelling the phenoxide as a leaving group and forming acetic acid, which is then deprotonated in the basic medium. The rate of this base-catalyzed hydrolysis is generally directly proportional to the concentration of hydroxide ions.

Conversely, acid-catalyzed hydrolysis follows a different mechanistic route. The reaction begins with the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, typically a water molecule, then attacks this activated carbon. researchgate.net This leads to a tetrahedral intermediate, which, after a series of proton transfer steps, eliminates a molecule of phenol (B47542) and regenerates the acid catalyst, yielding acetic acid. researchgate.net This process is often described as an A-2 mechanism, signifying an acid-catalyzed, bimolecular reaction. researchgate.net

The solvent environment and pH are critical factors that dictate the rate and outcome of the ester hydrolysis of (4-acetyl-2-acetyloxyphenyl) acetate. The reaction is significantly accelerated at both low and high pH values, with a slower rate observed under neutral conditions. researchgate.net

Influence of pH:

Acidic Conditions (Low pH): Under acidic conditions (e.g., in the presence of HCl, H₂SO₄, or HClO₄), the hydrolysis proceeds via the A-2 mechanism. researchgate.net The rate of reaction is dependent on the concentration of hydronium ions. The catalytic efficiency of different strong acids can vary, which is attributed to the role of the counter-ion in stabilizing the transition state. researchgate.net

Basic Conditions (High pH): In alkaline media, the saponification reaction is typically much faster than acid-catalyzed hydrolysis because the hydroxide ion is a more potent nucleophile than a neutral water molecule. The reaction rate is directly dependent on the hydroxide ion concentration.

Influence of Solvent: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the reactants, transition states, and intermediates. For instance, in acid-catalyzed hydrolysis, polar protic solvents can stabilize the charged transition state through hydrogen bonding, potentially accelerating the reaction. researchgate.net The composition of the solvent, such as using a dioxane-water mixture, is a common practice to ensure the solubility of organic substrates while studying hydrolysis kinetics. researchgate.net The effect of salts in the medium (the salt effect) can also alter reaction rates; for example, anions with low charge density like perchlorate (B79767) (ClO₄⁻) are known to stabilize transition states with developing positive charge (carbonium ion character), which can be relevant in certain acid-catalyzed pathways. researchgate.net

The following table summarizes the expected effects of pH on the hydrolysis rate, based on general principles of ester chemistry.

pH ConditionPredominant NucleophileGeneral MechanismExpected Relative Rate
Strongly Acidic (pH < 3) H₂OA-2 (Acid-Catalyzed)Fast
Weakly Acidic to Neutral (pH 4-6) H₂OUncatalyzed/Specific AcidSlow
Neutral (pH 7) H₂OUncatalyzedVery Slow
Weakly Basic (pH 8-10) OH⁻Base-CatalyzedModerate to Fast
Strongly Basic (pH > 11) OH⁻Base-CatalyzedVery Fast

Exploration of Intermolecular and Intramolecular Rearrangement Mechanisms

Phenolic esters like this compound are susceptible to molecular rearrangements, most notably the Fries rearrangement. This reaction is typically catalyzed by Lewis acids (e.g., AlCl₃) or Brønsted acids and involves the intramolecular migration of an acyl group from the phenolic oxygen to a carbon atom on the aromatic ring, yielding a hydroxy aryl ketone.

While this compound already contains a ketone moiety, the two acetyloxy groups could potentially undergo this rearrangement. The migration would likely occur to an available ortho or para position relative to the hydroxyl group that would be formed upon cleavage of the ester bond. The exact products would depend on which of the two ester groups rearranges and the reaction conditions (e.g., temperature, solvent), which influence the thermodynamic versus kinetic control of the product distribution.

Intermolecular acyl transfer is another possible transformation, where the acetyl group is transferred from one molecule to another, or to a different nucleophilic species present in the reaction mixture. Such processes are often competitive with intramolecular rearrangements and hydrolysis.

Reactivity with Nucleophilic and Electrophilic Species

The chemical reactivity of this compound is governed by the interplay of its functional groups, which present multiple sites for attack by both nucleophiles and electrophiles. masterorganicchemistry.com

Electrophilic Sites: The primary electrophilic centers in the molecule are the carbonyl carbon atoms of the two ester groups and the ketone group. nih.gov These carbons are electron-deficient due to the polarization of the C=O double bond and are thus susceptible to attack by nucleophiles. masterorganicchemistry.com A nucleophile is a species that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.com Reactions at these sites are characteristic of nucleophilic acyl substitution for the esters and nucleophilic addition for the ketone. Under acidic conditions, the carbonyl oxygens can be protonated, further increasing the electrophilicity of the carbonyl carbons.

Nucleophilic Sites: The oxygen atoms, particularly the ester and ketone carbonyl oxygens, possess lone pairs of electrons and can act as nucleophiles or Lewis bases. masterorganicchemistry.com They readily react with electrophiles, with the most common example being protonation by an acid. masterorganicchemistry.com An electrophile is a species that accepts a pair of electrons to form a new bond. masterorganicchemistry.com

The interaction with various species can be summarized as follows:

Reaction with Nucleophiles: Besides the hydroxide and water involved in hydrolysis, other nucleophiles such as amines can react with the ester groups to form amides via aminolysis. Alcohols can lead to transesterification reactions. evitachem.com

Reaction with Electrophiles: The primary reaction with electrophiles is the protonation of the carbonyl oxygens, which is the initial step in acid-catalyzed hydrolysis. researchgate.net

The table below outlines the key reactive sites and their potential interactions.

SiteFunctional GroupType of SitePotential ReactantsType of Reaction
Carbonyl Carbons Ester, KetoneElectrophilicNucleophiles (e.g., H₂O, OH⁻, NH₃, ROH)Nucleophilic Acyl Substitution / Addition
Carbonyl Oxygens Ester, KetoneNucleophilicElectrophiles (e.g., H⁺, Lewis Acids)Protonation / Coordination
Aromatic Ring PhenylNucleophilicElectrophiles (e.g., Br⁺, NO₂⁺)Electrophilic Aromatic Substitution

Theoretical Studies on Reaction Kinetics and Thermodynamics

While specific experimental kinetic and thermodynamic data for this compound are not widely published, theoretical and computational chemistry offers a powerful approach to predict and understand its reactivity. Modern computational methods can be employed to model the reaction mechanisms discussed in the preceding sections at a molecular level. nih.gov

Kinetic Analysis: Theoretical kinetic studies would involve mapping the potential energy surfaces for the various reaction pathways (hydrolysis, rearrangement). nih.gov By using quantum mechanical methods such as Density Functional Theory (DFT) or more advanced ab initio calculations, it is possible to locate the transition state structures for each step of a reaction. nih.gov The calculation of the energy barrier (activation energy, Ea) for each path allows for a quantitative comparison of their feasibility. nih.govmdpi.com For instance, one could theoretically compare the activation energies for the acid-catalyzed versus base-catalyzed hydrolysis or compare the barrier for hydrolysis against that for the Fries rearrangement. The calculated rate constants can be analyzed using frameworks like Transition State Theory (TST) and the Rice–Ramsperger–Kassel–Marcus (RRKM) theory to understand their dependence on temperature and pressure. nih.gov

The table below illustrates the types of data that can be obtained from theoretical studies and their significance.

ParameterMethod of DeterminationSignificance
Activation Energy (Ea) Transition State Calculation (DFT, ab initio)Determines the kinetic barrier of a reaction; lower Ea means a faster reaction rate. nih.govmdpi.com
Reaction Enthalpy (ΔH) Calculation of reactant and product energiesIndicates whether a reaction releases (exothermic, negative ΔH) or absorbs (endothermic, positive ΔH) heat. mdpi.com
Gibbs Free Energy (ΔG) Calculation including enthalpy and entropyDetermines the spontaneity of a reaction; a negative ΔG indicates a spontaneous process.
Potential Energy Surface Mapping energies along reaction coordinatesVisualizes the entire reaction pathway, including intermediates and transition states. nih.gov
Rate Constants (k) Transition State Theory (TST)Provides a quantitative measure of reaction speed, allowing for comparison with experimental data. nih.gov

These theoretical approaches provide invaluable insights into the complex chemical behavior of this compound, guiding experimental work and helping to elucidate the subtle factors that control its transformation pathways. nih.gov

Structural Elucidation and Conformational Analysis of 4 Acetyl 2 Acetyloxyphenyl Acetate

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For (4-acetyl-2-acetyloxyphenyl) acetate (B1210297), ¹H and ¹³C NMR spectroscopy provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the three acetyl groups.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear as a complex splitting pattern (typically an AMX system). The proton ortho to the ketone acetyl group (H-6') is expected to be the most downfield, appearing as a doublet. The proton ortho to the two oxygen-bearing substituents (H-3') would be a doublet of doublets, and the proton meta to the ketone (H-5') would also be a doublet of doublets.

Methyl Protons: Three distinct singlets are expected for the methyl protons. One corresponds to the acetyl group directly attached to the aromatic ring (C4-COCH₃), and the other two correspond to the acetate groups (C2-OCOCH₃ and the main phenyl acetate group, though in this specific molecule, it's the C1-O-C=O which is part of the phenyl acetate system, with the second acetate at C2). The chemical shifts of these singlets would differ based on their electronic environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule.

Carbonyl Carbons: Signals for the three carbonyl carbons (one ketone and two esters) are expected in the downfield region (typically 168-200 ppm).

Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated, with their chemical shifts influenced by the attached acetyl and acetyloxy substituents.

Methyl Carbons: Three signals in the aliphatic region (typically 20-30 ppm) would correspond to the three methyl groups.

A hypothetical data table based on standard substituent effects is presented below for illustrative purposes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-acetyl-2-acetyloxyphenyl) acetate (Note: These are estimated values and require experimental verification.)

¹H NMR (in CDCl₃)
Protons Predicted δ (ppm) Multiplicity
H-6' ~7.9 d
H-5' ~7.2 dd
H-3' ~7.1 d
C(O)CH₃ (ketone) ~2.6 s
OCOCH₃ (ester) ~2.3 s

¹³C NMR (in CDCl₃)

Carbon Predicted δ (ppm)
C=O (ketone) ~197
C=O (ester) ~169
C=O (ester) ~168
C-1' ~151
C-2' ~145
C-3' ~119
C-4' ~130
C-5' ~122
C-6' ~132
C(O)CH₃ (ketone) ~26
OCOCH₃ (ester) ~21

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns. The molecular formula of the compound is C₁₂H₁₂O₅, giving it a molecular weight of 236.22 g/mol .

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺ would be observed at m/z corresponding to its molecular weight.

The fragmentation of this compound is expected to proceed through characteristic pathways for esters and ketones.

Loss of Ketene (B1206846): A common fragmentation pathway for acetate esters is the neutral loss of ketene (CH₂=C=O, 42 Da). This can occur sequentially from the two acetyloxy groups.

Loss of Acetyl Radical: Cleavage of the acetyl radical (•COCH₃, 43 Da) from the ketone or ester functionalities is another expected fragmentation.

Acylium Ion Formation: The formation of the acetylium ion [CH₃CO]⁺ at m/z 43 is a very common and often abundant peak in the mass spectra of acetylated compounds.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: These are predicted fragmentation pathways and require experimental confirmation.)

m/z Value Possible Fragment Fragmentation Pathway
236 [C₁₂H₁₂O₅]⁺ Molecular Ion (M⁺)
194 [M - C₂H₂O]⁺ Loss of one ketene molecule
152 [M - 2(C₂H₂O)]⁺ Loss of two ketene molecules
193 [M - COCH₃]⁺ Loss of an acetyl radical

X-ray Crystallography for Solid-State Structure Determination

As of now, a crystal structure for this compound has not been deposited in major crystallographic databases. A successful crystallographic analysis would require the growth of high-quality single crystals of the compound. If a structure were determined, it would likely reveal the planarity of the benzene ring and the relative orientations of the three acetyl groups. Intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, would also be identified, providing insight into the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes only, as no experimental data is currently available.)

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 14.1
α (°) 90
β (°) 98
γ (°) 90
Volume (ų) 1200

Computational Chemistry Approaches for Conformational Landscapes

In the absence of experimental solid-state data, computational chemistry serves as a powerful tool to investigate the conformational preferences of this compound. Methods like Density Functional Theory (DFT) can be used to calculate the geometric and electronic structure of the molecule.

A conformational analysis would involve rotating the single bonds, particularly the C-C and C-O bonds associated with the acetyl and acetyloxy groups, to identify all possible conformers. The relative energies of these conformers would then be calculated to determine the most stable, low-energy structures.

Key areas of investigation would include:

The rotational barriers of the methyl groups.

The orientation of the ketone's acetyl group relative to the plane of the benzene ring.

The preferred conformations of the two acetyloxy groups.

These computational studies can predict the most likely conformation of the molecule in the gas phase or in solution, complementing the information obtained from other analytical techniques. However, specific computational studies focusing on the conformational landscape of this compound are not yet available in the scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 4 Acetyl 2 Acetyloxyphenyl Acetate Analogs

Methodologies for SAR Determination in Acetylated Compounds

The determination of structure-activity relationships for acetylated compounds, such as (4-acetyl-2-acetyloxyphenyl) acetate (B1210297), involves systematic modification of the molecular structure and subsequent evaluation of the impact of these changes on a specific biological or chemical endpoint. researchgate.net A variety of methodologies are employed to elucidate these relationships.

One common approach is the synthesis of a series of analogs where specific functional groups are altered. For acetylated phenols, this could involve modifying the acetyl groups, substituting the phenyl ring with different chemical moieties, or altering the position of these groups on the aromatic ring. nih.gov For instance, in a series of 2-arylvinylquinolines, substitutions on the phenyl ring with electron-withdrawing or electron-donating groups led to significant variations in antiplasmodial activity. nih.gov Similarly, for acetylated hydroxycinnamic acid derivatives, the conversion of a hydroxyl group to an acetyl ester moiety was a key synthetic step in evaluating their inhibitory activity. acs.org

The biological or chemical activity of each analog is then measured using appropriate in vitro or in vivo assays. nih.gov For example, the anti-proliferative activity of an aspirin (B1665792) derivative, 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, was screened against a panel of cancer cell lines to establish its potential as a therapeutic agent. nih.gov The resulting data, which often includes metrics like the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), are then analyzed to identify structural features that are critical for activity. nih.gov

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for confirming the chemical structures of the synthesized analogs and can also provide insights into the degree of acetylation, which can be a critical parameter influencing activity. nih.govacs.org

Table 1: Hypothetical SAR Data for Analogs of (4-acetyl-2-acetyloxyphenyl) acetate

This interactive table illustrates a hypothetical structure-activity relationship study where modifications to the core structure of this compound lead to changes in biological activity, represented by the IC50 value.

Compound IDR1 (Position 4)R2 (Position 2)R3 (Other Substituents)Biological Activity (IC50, µM)
1 -COCH3-OCOCH3H15
2 -COCH3-OHH25
3 -OH-OCOCH3H50
4 -COCH3-OCOCH35-Cl8
5 -COCH3-OCOCH35-OCH322
6 -CH(OH)CH3-OCOCH3H35

Note: The data in this table is hypothetical and for illustrative purposes only.

Predictive Modeling using QSAR and 3D-QSAR Techniques

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological or chemical activity. youtube.comyoutube.com These models are powerful predictive tools in drug design and toxicology, allowing for the estimation of the activity of novel compounds before their synthesis. nih.govmdpi.com

The development of a QSAR model begins with a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). researchgate.net

Hydrophobic properties: typically represented by the logarithm of the octanol-water partition coefficient (logP). nih.gov

Steric or topological properties: which describe the size and shape of the molecule. nih.gov

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that relates these descriptors to the observed activity. mdpi.com

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. nih.gov In 3D-QSAR, the steric and electrostatic fields around a set of aligned molecules are calculated and correlated with their activities. The results are often visualized as contour maps, which highlight regions in space where modifications to the chemical structure are likely to increase or decrease activity. researchgate.net For example, a 3D-QSAR study on acetyl-CoA carboxylase inhibitors indicated that electropositive and bulky groups at a specific position were favorable for inhibitory activity. researchgate.net

Table 2: Hypothetical QSAR Model for this compound Analogs

This interactive table presents a hypothetical QSAR equation and the contribution of different molecular descriptors to the predicted biological activity.

DescriptorCoefficientDescription
logP 0.5Measures the hydrophobicity of the molecule. A positive coefficient suggests that increased hydrophobicity enhances activity.
LUMO -1.2Energy of the Lowest Unoccupied Molecular Orbital. A negative coefficient indicates that a lower LUMO energy is favorable for activity.
MR 0.8Molar Refractivity, a measure of steric bulk. A positive coefficient suggests that larger substituents may increase activity.
H-bond Donors -0.3Number of hydrogen bond donors. A negative coefficient suggests that fewer hydrogen bond donors are preferred for activity.

Hypothetical QSAR Equation: log(1/IC50) = 1.5 + 0.5logP - 1.2LUMO + 0.8MR - 0.3H-bond Donors

Note: The data and equation in this table are hypothetical and for illustrative purposes only.

Integration of Molecular Docking and Dynamics Simulations in SAR Investigations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the interactions between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govnih.gov The integration of these methods into SAR investigations can rationalize observed SAR data and guide the design of more potent and selective compounds. mdpi.comnih.gov

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor's active site. researchgate.net This process generates a binding score, which is an estimate of the binding affinity. biointerfaceresearch.com By docking a series of analogs, researchers can understand how different functional groups contribute to binding and why some compounds are more active than others. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. ajchem-a.com

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex over time. biointerfaceresearch.com An MD simulation can assess the stability of the docked pose and the flexibility of both the ligand and the receptor. nih.gov This can help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy. researchgate.net

In the context of this compound, if a biological target were identified, docking and MD simulations could be used to:

Predict the binding mode of the parent compound.

Explain the activity of different analogs by comparing their binding interactions.

Propose new modifications to the structure that could enhance binding affinity.

For example, a study on inhibitors of acetyl-CoA carboxylase used FlexX docking to investigate the binding mode of spiro-derivatives and to validate the results of their 3D-QSAR models. researchgate.net

Elucidation of Key Structural Features Influencing Biological or Chemical Activity

The ultimate goal of SAR and QSAR studies is to elucidate the key structural features that govern the activity of a compound. researchgate.net For this compound and its analogs, several structural elements are likely to be important determinants of their biological or chemical properties.

The Acetyl Groups: The acetyl group at position 4 and the acetyloxy group at position 2 are key functional groups. evitachem.com Their presence, position, and orientation can significantly influence the compound's ability to interact with a biological target. For instance, the acetyl group can act as a hydrogen bond acceptor, while the ester linkage of the acetyloxy group is susceptible to hydrolysis, which could be a factor in the compound's mechanism of action. evitachem.com In a study of hydroxycinnamate derivatives, the presence of acetyl groups was a defining feature of certain analogs. acs.org

The Phenyl Ring: The aromatic phenyl ring serves as a scaffold for the functional groups and can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions with a receptor. nih.gov Substituents on the phenyl ring can modulate the electronic properties and steric profile of the molecule, thereby influencing its activity. nih.gov

Substituent Effects: The introduction of different substituents on the phenyl ring can have a profound impact on activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the charge distribution of the molecule and its ability to form favorable interactions. mdpi.com The position of these substituents is also critical, as seen in studies of 2-arylvinylquinolines where ortho-substitution was detrimental to activity compared to para-substitution. nih.gov

A study on 2-[(4-acetylphenyl)carbamoyl]phenyl acetate, an aspirin derivative, highlighted the importance of N—H⋯O hydrogen-bonding and π–π interactions in its crystal structure, which are likely relevant to its biological activity. nih.govnih.gov

Table 3: Influence of Phenyl Ring Substituents on the Activity of Hypothetical this compound Analogs

This interactive table summarizes the likely impact of different types of substituents on the phenyl ring on the biological activity of this compound analogs, based on general SAR principles.

Substituent TypePosition on Phenyl RingLikely Effect on ActivityRationale
Electron-Withdrawing (e.g., -Cl, -NO2) Para (5-position)IncreaseMay enhance binding through favorable electronic interactions or by altering the pKa of nearby functional groups.
Electron-Donating (e.g., -OCH3, -CH3) Para (5-position)DecreaseMay introduce steric hindrance or unfavorable electronic interactions in the binding pocket.
Bulky Groups (e.g., -t-butyl) Ortho (3- or 6-position)DecreaseLikely to cause steric clashes with the receptor, preventing optimal binding.
Hydrogen Bond Donor/Acceptor Meta (3- or 5-position)VariableCould increase or decrease activity depending on the presence of a complementary partner in the receptor binding site.

Note: The information in this table is based on general principles of medicinal chemistry and is for illustrative purposes.

Enzymatic Interactions and Biotransformation Pathways of 4 Acetyl 2 Acetyloxyphenyl Acetate

Investigations into Enzymatic Hydrolysis of Acetate (B1210297) Esters

The hydrolysis of acetate esters is a common biochemical reaction catalyzed by a broad class of enzymes known as esterases. These enzymes are ubiquitous in biological systems and play a crucial role in the metabolism of both endogenous and exogenous compounds.

Esterases exhibit varying degrees of substrate specificity. Some esterases, like pig liver esterase (PLE), are known for their broad substrate tolerance and are widely used for asymmetric ester hydrolysis. wikipedia.org The active site of an esterase contains a catalytic triad, typically involving a serine residue that initiates a nucleophilic attack on the carbonyl carbon of the ester. wikipedia.orgmdpi.com The efficiency of this hydrolysis is dependent on how the substrate binds and presents its ester group to the catalytic serine. wikipedia.org

Studies on various acetylated compounds have shown that esterases can hydrolyze these esters back to their parent phenolic compounds. For instance, simvastatin, a prodrug, is hydrolyzed by esterases, primarily carboxylesterases and paraoxonases in human blood, to its active acid form. nih.gov The kinetic parameters of such reactions can vary significantly depending on the specific enzyme and substrate. For example, the hydrolysis of an ester on a glutamyl side chain by pig liver esterase was found to have a kcat/KM of 1.63 × 10^3 M⁻¹s⁻¹. nih.gov

The table below summarizes the kinetic parameters for the hydrolysis of different ester substrates by various esterases, illustrating the range of enzymatic activity.

SubstrateEnzymeKm (µM)Vmax (nmol/min/mg protein) or kcat (min⁻¹)Source
Phenyl valerateHuman Butyrylcholinesterase0.52-0.7245,900-49,200 (kcat) nih.gov
p-Nitrophenyl butyrateEst15L280270.8 (U/mg) researchgate.net

This table presents data for analogous ester compounds to illustrate the general kinetics of esterase-mediated hydrolysis, as specific data for (4-acetyl-2-acetyloxyphenyl) acetate is not available.

The location and number of acetyl groups on a phenolic compound significantly influence its interaction with hydrolytic enzymes. Studies on the enzymatic degradation of acetylated polysaccharides like chitosan (B1678972) have shown that the degree of acetylation (DA) is a critical factor. nih.gov For some enzymes, a higher degree of acetylation can hinder enzymatic degradation by interfering with substrate binding. researchgate.net For instance, the enzymatic hydrolysis of cellulose (B213188) acetate is less efficient with a higher degree of substitution. researchgate.net

Conversely, for other enzymes and substrates, the presence of acetyl groups can be essential for biological activity. In a study on resveratrol (B1683913) and tyrosol, their acetylated derivatives showed significant biological effects, with diacetylated derivatives of tyrosol inducing platelet aggregation, while monoacetylated derivatives acted as inhibitors. researchgate.netnih.gov The position of the acetyl group on the aromatic ring can also affect the reaction yield in enzymatic synthesis. For example, a hydroxyl group in the ortho- position of an aromatic ring was found to negatively affect the yield of enzymatic esterification compared to groups in the para or meta positions. mdpi.com

The following table demonstrates the effect of the degree of substitution (DS) on the enzymatic degradation of acetylated compounds.

SubstrateDegree of Substitution (DS)Degradation/Hydrolysis NotesSource
Cellulose AcetateIncreasing DSDecreased enzymatic deacetylation efficiency. researchgate.net researchgate.net
Trimethylated ChitosanHigh DA (~50%)Largest decrease in molecular weight upon lysozyme-catalyzed degradation. nih.gov nih.gov
Acetylated StarchHigh DSLower enzymatic degradation. researchgate.net researchgate.net

This table illustrates the general impact of acetylation degree on enzymatic activity using data from various acetylated polymers, as specific data for this compound is not available.

Enzyme Mechanism Studies Involving Acetylated Substrates

The mechanism of ester hydrolysis by esterases typically involves a nucleophilic attack by a serine residue in the enzyme's active site on the carbonyl carbon of the ester bond. wikipedia.orgmdpi.com This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. mdpi.com The intermediate then collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate. mdpi.com This intermediate is subsequently hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid. mdpi.com

In the context of this compound, esterases would sequentially cleave the two acetyl groups. The hydrolysis of aryl esters can be probed using Hammett σ–ρ relationships, which can help distinguish between different catalytic mechanisms. nih.gov For instance, a general base catalysis mechanism for ester hydrolysis typically has a ρ value of 0.5–0.7, while a strong, anionic oxygen-based nucleophilic attack has a ρ value of 1–1.2. nih.gov

Pathways of Metabolic Transformation

Upon ingestion, phenolic compounds like the parent structure of this compound undergo extensive metabolism. nih.govrsc.org The initial step for an acetylated compound would be deacetylation by esterases in the intestine, liver, or blood. nih.gov Once the acetyl groups are removed, the resulting hydroquinone (B1673460) can be further metabolized.

The metabolic fate of dietary polyphenols involves degradation by colonic bacteria and subsequent absorption and metabolism in the liver. nih.gov The biotransformation of phenolic compounds in the body typically involves Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov For phenolic compounds, common Phase II conjugations include glucuronidation, sulfation, and methylation. nih.govnih.gov

The degradation of phenolic compounds in the digestive tract can lead to the formation of various smaller metabolites, which may themselves be biologically active. nih.govnih.govmdpi.com

Role as an Enzyme Modulator or Intermediate in Biological Systems

Acetylated phenolic compounds and their metabolites can act as modulators of various enzyme systems. Phenolic compounds, in general, have been shown to inhibit a range of enzymes, including α-amylase, trypsin, and lysozyme. nih.gov This inhibition can occur through the covalent attachment of the phenolic compounds to reactive amino acid residues in the enzymes. nih.gov Phenols and polyphenols have also been identified as inhibitors of carbonic anhydrases. nih.gov

In some instances, acetylated compounds can serve as intermediates in biosynthetic pathways. For example, in the biosynthesis of certain natural products, hydroquinone derivatives are acetylated by unknown enzymes. researchgate.netnih.govnih.gov Acetylation can also influence the biological activity of compounds, with studies showing that acetylated phenolics can exert significant antithrombotic activity. researchgate.netnih.gov The acetylation of bioactive molecules may enhance their in vivo biological activity by increasing their hydrophobicity and cellular uptake. researchgate.net Conversely, some diacetylated derivatives have been shown to induce effects opposite to their monoacetylated counterparts, such as inducing platelet aggregation instead of inhibiting it. researchgate.netnih.gov

Applications and Future Directions in Chemical Research and Development

(4-acetyl-2-acetyloxyphenyl) acetate (B1210297) as a Versatile Intermediate in Organic Synthesis

(4-acetyl-2-acetyloxyphenyl) acetate and related phenyl acetates are highly valuable intermediates in organic synthesis, primarily due to their ability to undergo a range of chemical transformations. The most notable of these is the Fries rearrangement, a reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgbyjus.com This reaction is of significant industrial importance for synthesizing hydroxy aryl ketones, which are key precursors for various pharmaceuticals. wikipedia.org

The Fries rearrangement of a phenyl acetate like (4-acetylphenyl) acetate involves the migration of an acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-substituted hydroxyacetophenones. byjus.com The regioselectivity of this reaction can be controlled by adjusting reaction conditions such as temperature and solvent. wikipedia.orgbyjus.com Low temperatures typically favor the formation of the para-isomer, while higher temperatures favor the ortho-product. byjus.com

Beyond the Fries rearrangement, these acetate intermediates can participate in several other key reactions:

Hydrolysis : Under acidic or basic conditions, the ester groups can be hydrolyzed to reveal the corresponding phenol(s). For instance, (4-acetylphenyl) acetate hydrolyzes to form 4-hydroxyacetophenone. evitachem.com

Acylation : The aromatic ring can undergo further electrophilic aromatic substitution, such as Friedel-Crafts acylation, although the existing groups influence the position of the new substituent.

Nucleophilic Substitution : The acetyl group's carbonyl can be a target for nucleophiles, leading to a variety of derivatives. evitachem.com

The versatility of these intermediates is showcased in their use for creating more complex molecules. For example, 4-hydroxyacetophenone, readily derived from its acetate precursor, is a starting material for N-acetyl-para-aminophenol (acetaminophen) and 4-acetoxyacetanilide, a monomer used in the production of advanced poly(ester-amide) materials. google.comepo.orggoogle.com

Table 1: Key Synthetic Transformations of Phenyl Acetate Intermediates

Reaction TypeDescriptionKey ProductsTypical ConditionsReference
Fries RearrangementIntramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone.ortho- and para-Hydroxyaryl ketonesLewis acid catalyst (e.g., AlCl3, BF3, TiCl4), heat. sigmaaldrich.com wikipedia.org, byjus.com, sigmaaldrich.com
HydrolysisCleavage of the ester bond to yield a phenol (B47542) and carboxylic acid.Phenols (e.g., 4-Hydroxyacetophenone)Acidic or basic aqueous solution. evitachem.com
AcylationIntroduction of an acyl group onto the aromatic ring.Di-acylated or tri-acylated phenyl derivativesFriedel-Crafts conditions (Acyl halide, Lewis acid). google.com

Potential in Medicinal Chemistry Lead Optimization and Derivative Synthesis

The structural motif of this compound is a valuable template in medicinal chemistry for lead optimization and the synthesis of new derivatives. The core structure, a substituted acetophenone (B1666503), is present in numerous biologically active compounds. By modifying this scaffold, chemists can fine-tune the pharmacological properties of a lead compound to enhance potency, improve selectivity, and optimize pharmacokinetic profiles. nih.govnih.gov

The synthesis of derivative libraries is a cornerstone of modern drug discovery. nih.gov Starting from an intermediate like (4-acetylphenyl) acetate or its hydrolyzed form, 4-hydroxyacetophenone, a multitude of analogs can be generated. For example, the phenolic hydroxyl group is a convenient handle for introducing a wide variety of substituents through etherification or esterification. The ketone functionality can be modified through reactions like reduction, reductive amination, or condensation to build molecular diversity.

Research has shown that 2-hydroxyphenyl acetate derivatives can serve as effective templates for developing anti-inflammatory agents, including selective COX-2 inhibitors. derpharmachemica.com By synthesizing a series of 4-(substituted phenylsulfamoyl)-2-hydroxyphenyl acetate derivatives, researchers were able to identify compounds with potent and selective COX-2 inhibitory activity, demonstrating the utility of this scaffold in targeted drug design. derpharmachemica.com Similarly, the synthesis of various 5-acetyl-2-furoate derivatives highlights how acetylated aromatic systems are used to create novel chemical entities for biological screening. researchgate.net

Table 2: Examples of Bioactive Derivatives from Related Scaffolds

Derivative ClassSynthetic ApproachTarget/ApplicationReference
4-(Phenylsulfamoyl)-2-hydroxyphenyl acetatesSynthesis from acetylsalicylic acid derivatives.Anti-inflammatory, COX-2 inhibition. derpharmachemica.com
Benzofuran-3-yl)acetic AcidsMulticomponent reaction involving acetovanillone (B370764) (a hydroxyacetophenone derivative).Potential pharmaceutical scaffolds. mdpi.com
N-acetyl-para-aminophenol (APAP)Synthesized from 4-hydroxyacetophenone (4-HAP).Analgesic. google.com, epo.org
EtofenproxMulti-step synthesis starting from acylation of phenol and subsequent Fries rearrangement.Insecticide. google.com

Theoretical and Experimental Contributions to Prodrug Design Strategies

The ester functionalities in this compound are classic examples of bioreversible promoieties used in prodrug design. A prodrug is an inactive or less active compound that is metabolized in the body to release the active parent drug. nih.gov Acetylating a phenolic hydroxyl group is a common and effective strategy to mask the polar phenol, thereby increasing the lipophilicity of the molecule. nih.gov This enhanced lipophilicity can improve absorption and permeation across biological membranes, such as the intestinal wall or the blood-brain barrier. nih.gov

Once absorbed, the acetate ester is susceptible to hydrolysis by ubiquitous esterase enzymes in the blood, liver, and other tissues, which cleaves the ester bond and releases the active phenolic drug at the desired site of action. nih.gov This strategy has been successfully employed for numerous drugs.

Experimental studies on acetate prodrugs of various phenolic compounds have validated this approach. For example, an acetate prodrug of a novel pyridinol-based vitamin E analog was synthesized to stabilize the parent compound. nih.gov The study showed that the prodrug was activated over time, presumably by enzymatic hydrolysis, and exhibited a time-dependent antioxidant effect that was more effective than α-tocopherol acetate. nih.gov This demonstrates the potential of using acetate esters to create more effective therapeutic agents by improving their stability and delivery characteristics. The multiple acetate groups on a molecule like this compound could theoretically allow for a staged release of active moieties or the release of a multifunctional drug.

Emerging Research Areas and Unexplored Reactivity

While the classical applications of this compound and its analogs are well-established, emerging research continues to uncover new potential and refine existing methodologies.

One area of active development is the improvement of the Fries rearrangement itself. Researchers are exploring alternatives to traditional Lewis acids to create more environmentally friendly and efficient processes. For instance, methanesulfonic acid has been used as a recyclable, less corrosive catalyst for the rearrangement. organic-chemistry.org Zinc powder has also been shown to effectively catalyze a selective Fries rearrangement. organic-chemistry.org

Another frontier is the photo-Fries rearrangement , which uses UV light to induce the acyl migration, often without the need for a catalyst. sigmaaldrich.com This method offers a milder alternative to acid-catalyzed reactions and can sometimes provide different selectivity, opening new synthetic pathways.

The multifunctionality of these compounds also presents opportunities for unexplored reactivity. The presence of both a ketone and ester groups allows for the design of novel tandem or cascade reactions. For example, the ketone could be used as a handle for forming complex heterocyclic structures, a strategy commonly employed in the synthesis of thiophene (B33073) derivatives and other bioactive rings. mdpi.com The development of one-pot multicomponent reactions involving hydroxyacetophenone precursors is another promising area, allowing for the rapid construction of complex molecules like substituted benzofurans from simple, readily available starting materials. mdpi.com Further investigation into the selective activation of one ester group over another in a di- or tri-acetylated compound could lead to highly sophisticated and controlled synthetic strategies for creating complex natural products and pharmaceuticals.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing (4-acetyl-2-acetyloxyphenyl) acetate, and how can reaction efficiency be optimized?

  • Answer : Synthesis typically involves esterification of 4-acetyl-2-hydroxyphenyl acetic acid with acetyl chloride or anhydride under acidic catalysis. Key steps include:

  • Reactant stoichiometry : Maintain a 1:2 molar ratio of phenolic hydroxyl groups to acetylating agents to ensure complete esterification .
  • Conditions : Use anhydrous solvents (e.g., dichloromethane) and temperatures between 40–60°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol-water mixtures improves yield and purity .

Q. How can the molecular structure of this compound be unambiguously characterized?

  • Answer : A multi-technique approach is critical:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C spectra with computational predictions (e.g., density functional theory) to confirm acetyl and ester group positions .
  • X-ray crystallography : Resolve crystal packing and bond angles, as demonstrated for structurally similar chromenyl acetates .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., C12_{12}H12_{12}O5_5) and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Gloves must be inspected for integrity before use .
  • Engineering controls : Use fume hoods for weighing and synthesis steps to avoid inhalation of aerosols .
  • Waste disposal : Segregate organic waste in designated containers for incineration or licensed hazardous waste treatment .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic fate of this compound in biological systems?

  • Answer :

  • In vitro assays : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites. Monitor hydroxylation or deacetylation using LC-MS/MS .
  • Probe drug method : Co-administer with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to assess enzyme-specific interactions .
  • Data interpretation : Compare metabolic pathways to structurally related phenylacetic acid derivatives to predict toxicity or bioavailability .

Q. What strategies resolve contradictions in reported reactivity data (e.g., ester hydrolysis rates under varying pH)?

  • Answer :

  • Controlled variable testing : Systematically vary pH (2–12), temperature, and ionic strength while monitoring hydrolysis via UV-Vis spectroscopy or HPLC .
  • Error analysis : Quantify uncertainties in instrument calibration (e.g., ±0.1 pH unit effects) and replicate experiments to distinguish methodological artifacts from true reactivity differences .
  • Computational modeling : Use molecular dynamics simulations to predict hydrolysis transition states and compare with experimental kinetics .

Q. How does this compound interact with biological enzymes, and what experimental frameworks validate these interactions?

  • Answer :

  • Enzyme inhibition assays : Test acetylcholinesterase or lipase activity in the presence of the compound using spectrophotometric methods (e.g., Ellman’s reagent for thiol detection) .
  • Isothermal titration calorimetry (ITC) : Measure binding constants (Kd_d) and stoichiometry for enzyme-ligand interactions .
  • Structural biology : Co-crystallize the compound with target enzymes to visualize binding pockets and conformational changes .

Key Physicochemical Properties

PropertyValue/MethodSource
IUPAC Name 2-(4-acetyloxyphenyl)acetic acidPubChem
Molecular Formula C12_{12}H12_{12}O5_5PubChem
InChI Key WCTJRKVPYCQVQM-UHFFFAOYSA-NPubChem
Safety Handling PPE, fume hoods, waste segregationIndagoo

Notes for Methodological Rigor

  • Data reproducibility : Always include triplicate measurements and negative controls (e.g., solvent-only samples) in assays .
  • Ethical compliance : Adhere to institutional guidelines for chemical waste and biological safety approvals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.